

GPR56 (ADGRG1) Gene Expression Profile in Human Tissues: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the G protein-coupled receptor 56 (GPR56), encoded by the ADGRG1 gene. It details its expression profile across various human tissues, associated signaling pathways, and standard experimental protocols for its study.

Introduction to GPR56 (ADGRG1)

G protein-coupled receptor 56 (GPR56), also known as Adhesion G protein-coupled Receptor G1 (ADGRG1), is a member of the adhesion GPCR family.[1] These receptors are characterized by a large N-terminal extracellular domain connected to a seven-transmembrane domain.[1] GPR56 plays a crucial role in a multitude of physiological and pathological processes, including the development of the central nervous system, immune regulation, tumorigenesis, and male fertility.[2][3][4] Loss-of-function mutations in the ADGRG1 gene are linked to severe brain malformations, such as bilateral frontoparietal polymicrogyria (BFPP).[2] [5] Given its diverse functions and its role as a cell surface receptor that interacts with extracellular matrix components like collagen III and tissue transglutaminase 2 (TG2), GPR56 is an increasingly attractive therapeutic target.[2][6][7]

GPR56 Expression Profile in Human Tissues

GPR56 exhibits a broad but distinct expression pattern in human tissues. Analysis at both the mRNA and protein levels reveals high expression in secretory epithelial cells and specific cell



types within the central nervous system.

Quantitative mRNA Expression Data

The expression of the ADGRG1 gene varies significantly across different human tissues. RNA-sequencing data provides a quantitative measure of these levels, typically represented as Reads Per Kilobase of exon per Million mapped reads (RPKM). Tissues such as the thyroid, kidney, and placenta show the highest levels of ADGRG1 mRNA.[2][5] Conversely, the liver is reported to be ADGRG1-negative.[2][5]

Tissue	ADGRG1 mRNA Expression (RPKM)[5]
Thyroid	High
Kidney	High
Placenta	High
Testis	High
Pancreas	Moderate to High
Brain	Moderate
Lung	Moderate
Trachea	Moderate
Colon	Moderate
Small Intestine	Moderate
Ovary	Moderate
Spleen	Low to Moderate
Liver	Negative

Note: This table summarizes relative expression levels based on bulk RNA-sequencing data. RPKM values can be found in the cited literature.[5]

Protein Expression and Cellular Localization



Immunohistochemical studies have confirmed that GPR56 protein expression correlates well with ADGRG1 mRNA data.[2][8] GPR56 protein is frequently localized in cuboidal or highly prismatic secreting epithelia.[2][5]

Tissue	Cellular Localization and Expression Level[2][5][8][9]
Thyroid	Strong expression in thyrocytes.
Kidney	Expressed in proximal and distal tubules.
Placenta	Detected in the syncytiotrophoblast.
Pancreas	Co-localizes with insulin in islet β-cells.
Stomach	Found in pepsinogen A-producing gastric chief cells.
Brain	Expressed in microglia in the adult brain.
Spleen	Detected in cells within the mantle zone, likely cytotoxic T cells.
Liver	Negative/Undetectable.

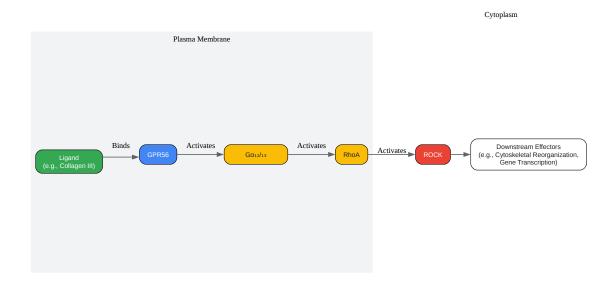
GPR56 Signaling Pathways

GPR56 signals through various G protein-dependent pathways, with the specific pathway often being cell-type and ligand-dependent. The most well-characterized pathways involve G α 12/13 and G α q/11.

Gα12/13-RhoA Signaling Pathway

Interaction with ligands such as collagen III can activate GPR56, leading to the coupling of $G\alpha12/13$ proteins.[6] This activation stimulates the RhoA signaling cascade, which is crucial for regulating the cytoskeleton and has been implicated in oligodendrocyte development and neural cell migration.[10]



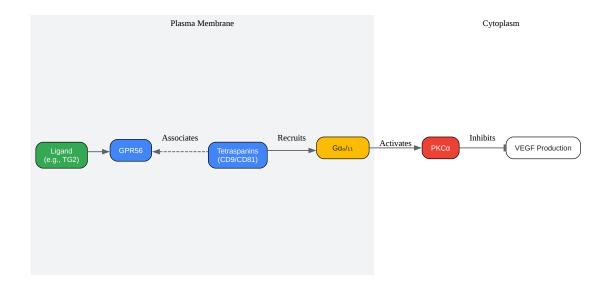


GPR56 $G\alpha_{12/13}$ -RhoA Signaling Pathway.

Gαq/11-PKCα Signaling Pathway

In some contexts, such as melanoma, GPR56 associates with tetraspanins CD9 and CD81, leading to coupling with $G\alpha q/11.[1][7]$ This pathway can activate Protein Kinase C alpha (PKC α), which in turn suppresses the production of Vascular Endothelial Growth Factor (VEGF), thereby inhibiting angiogenesis and tumor growth.[1][7]





GPR56 $G\alpha_{\alpha/11}$ -PKC α Signaling Pathway.

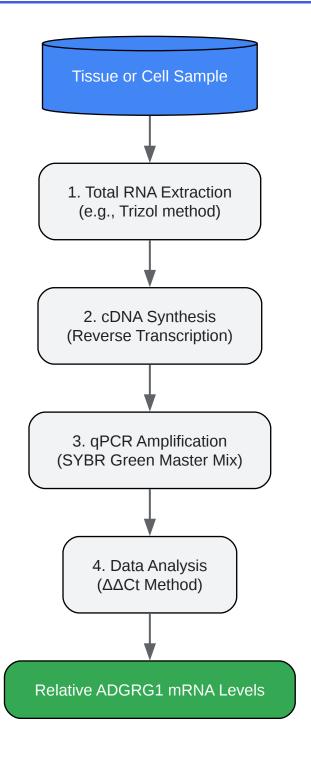
Experimental Methodologies

The study of GPR56 expression relies on standard molecular and cellular biology techniques. Below are detailed protocols for the key experiments.

Quantitative Real-Time PCR (qPCR) for ADGRG1 mRNA Expression

This protocol outlines the steps to quantify ADGRG1 mRNA levels from tissue or cell samples.





Workflow for qPCR analysis of ADGRG1 mRNA.

Protocol:

RNA Isolation:



- Homogenize 50-100 mg of tissue or lyse a pellet of 1-5 million cells in 1 mL of a TRIzolbased reagent.[11]
- Following the manufacturer's protocol, perform phase separation using chloroform, precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in RNase-free water.
- Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

cDNA Synthesis:

 Synthesize first-strand cDNA from 1 μg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers, following the manufacturer's instructions.[12]

qPCR Reaction:

- Prepare the qPCR reaction mix in a total volume of 20 μL, containing: 10 μL of 2x SYBR Green Master Mix, 1 μL of cDNA template, 1 μL of forward primer (10 μM), 1 μL of reverse primer (10 μM), and 7 μL of nuclease-free water.[12][13]
- Use validated primer pairs for human ADGRG1 (e.g., Forward: 5'-GGTACAGAACACCAAAGTAGCCAAC-3', Reverse: 5'-TCAACCCAGAACACATTGC-3').
 [11]
- Run the reaction on a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[13]

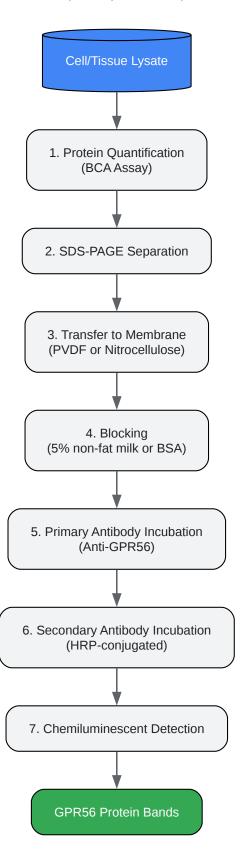
Data Analysis:

- Calculate the relative expression of ADGRG1 using the comparative Ct ($\Delta\Delta$ Ct) method.[5] [12]
- Normalize the Ct value of ADGRG1 to an endogenous control gene (e.g., RPL27, GAPDH, or ACTB).[5]



Western Blotting for GPR56 Protein Detection

This method is used to detect and semi-quantify GPR56 protein from cell or tissue lysates.





Workflow for Western Blot analysis of GPR56.

Protocol:

- Sample Preparation:
 - Lyse cells or homogenized tissue in ice-cold lysis buffer (e.g., RIPA or T-PER)
 supplemented with a protease and phosphatase inhibitor cocktail.[5][14]
 - Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[14][15]
 - Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer.
 - Separate proteins on an 8-10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 3-5% BSA in TBST).[12][15]
 - Incubate the membrane with a primary antibody specific to GPR56 (e.g., rabbit polyclonal or mouse monoclonal, diluted 1:500-1:1000) overnight at 4°C with gentle agitation.[14][16]
 - Wash the membrane three times for 5-10 minutes each with TBST.[15]
 - Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:10000) for 1 hour at room temperature.[14][15]
 - Wash the membrane again as in the previous step.



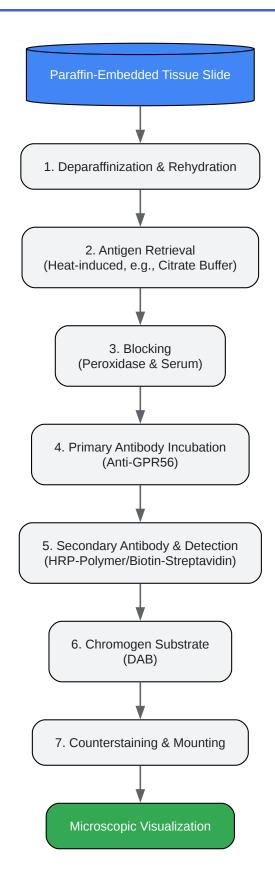
• Detection:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands
using an imaging system.[12] The expected molecular weight for full-length GPR56 is ~87
kDa, with the cleaved N-terminal fragment (NTF) appearing at ~57-60 kDa.[5]

Immunohistochemistry (IHC) for GPR56 in Paraffin-Embedded Tissues

IHC allows for the visualization of GPR56 protein expression and localization within the context of tissue architecture.





Workflow for Immunohistochemistry of GPR56.



Protocol:

- Slide Preparation:
 - \circ Deparaffinize 5 μm tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-120°C for 20 minutes.[5] Allow slides to cool for at least 25 minutes.
- Staining Procedure:
 - Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for
 5-10 minutes.[5]
 - Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal donkey serum in PBS) for 1 hour.
 - Incubate sections with the primary anti-GPR56 antibody (diluted ~2-5 μg/mL in blocking buffer) overnight at 4°C in a humidified chamber.[5][17]
 - Wash slides with PBS.
 - Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
 - Wash slides with PBS.
- · Visualization and Counterstaining:
 - Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown color intensity develops.
 - Rinse with distilled water.



- Counterstain the nuclei with hematoxylin.
- Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
- Visualize under a light microscope.

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